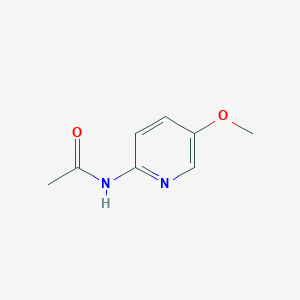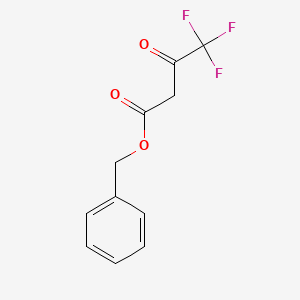
6,7-Dimethylbenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The molecular formula of this compound is C10H10O, and it is characterized by the presence of two methyl groups at the 6th and 7th positions of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,3-dimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization reactions. Additionally, optimization of reaction conditions, such as temperature and solvent choice, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives of this compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzofuran ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives
Wissenschaftliche Forschungsanwendungen
6,7-Dimethylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Derivatives of this compound exhibit potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 6,7-Dimethylbenzofuran and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups present on the benzofuran scaffold .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethylbenzofuran
- 4,7-Dimethylbenzofuran
- Benzofuran
Comparison: 6,7-Dimethylbenzofuran is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other dimethylbenzofurans, the 6,7-dimethyl substitution pattern may result in different steric and electronic effects, leading to distinct properties and applications .
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
6,7-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-6H,1-2H3 |
InChI-Schlüssel |
OMEUGZPBAFYWGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B8683661.png)




![Methyl-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B8683720.png)





![6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B8683777.png)
